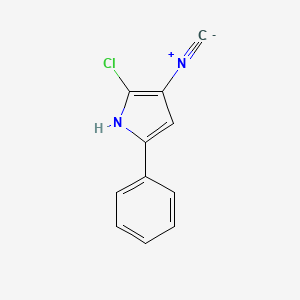
Vonoprazan fumarate impurity 13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vonoprazan fumarate impurity 13 is a chemical compound related to vonoprazan fumarate, a potassium-competitive acid blocker used in the treatment of acid-related disorders. This impurity is one of the many by-products formed during the synthesis of vonoprazan fumarate and is important for quality control and regulatory compliance in pharmaceutical manufacturing .
Vorbereitungsmethoden
The preparation of vonoprazan fumarate impurity 13 involves several synthetic routes and reaction conditions. One method includes reacting a compound shown in formula IV with a compound shown in formula VI to obtain a compound shown in formula VII. This is followed by a hydrolysis reaction under alkaline conditions to yield this compound . The process is characterized by mild reaction conditions, environment-friendly practices, and high yield, making it suitable for industrial production .
Analyse Chemischer Reaktionen
Vonoprazan fumarate impurity 13 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Vonoprazan fumarate impurity 13 has several scientific research applications:
Wirkmechanismus
it is structurally related to vonoprazan, which inhibits the binding of potassium ions to the H±K±ATPase enzyme (proton pump) in gastric parietal cells, thereby stopping gastric acid secretion . This suggests that vonoprazan fumarate impurity 13 may have similar, albeit less potent, effects on gastric acid secretion .
Vergleich Mit ähnlichen Verbindungen
Vonoprazan fumarate impurity 13 can be compared with other impurities and related compounds, such as:
Vonoprazan Impurity 1: This impurity has a similar structure but different functional groups, leading to different chemical properties and reactivity.
Vonoprazan Impurity 2: This impurity is formed through a different synthetic route and has different physical and chemical properties.
Vonoprazan Impurity 3: This impurity has a different molecular weight and chemical structure, leading to different analytical and toxicological profiles.
This compound is unique due to its specific synthetic route, chemical structure, and the role it plays in the quality control of vonoprazan fumarate .
Eigenschaften
Molekularformel |
C11H7ClN2 |
|---|---|
Molekulargewicht |
202.64 g/mol |
IUPAC-Name |
2-chloro-3-isocyano-5-phenyl-1H-pyrrole |
InChI |
InChI=1S/C11H7ClN2/c1-13-10-7-9(14-11(10)12)8-5-3-2-4-6-8/h2-7,14H |
InChI-Schlüssel |
PQYYLWOGSSYCTG-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[N+]C1=C(NC(=C1)C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromoimidazo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B14040108.png)
![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B14040110.png)
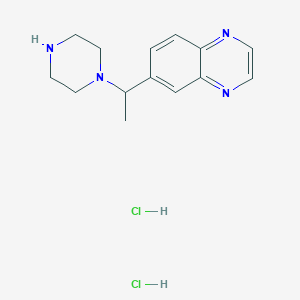
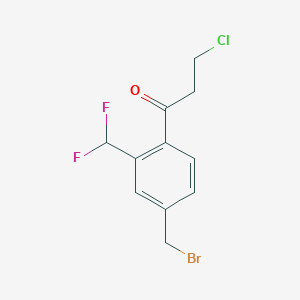
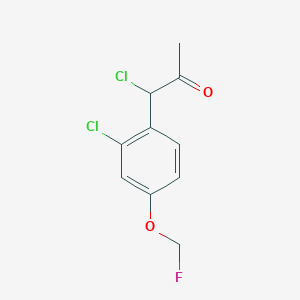
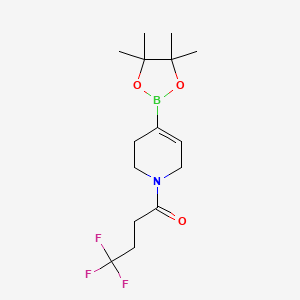


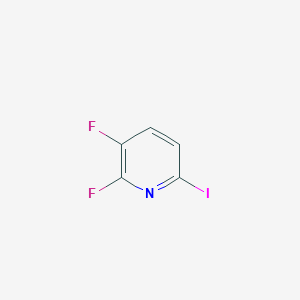
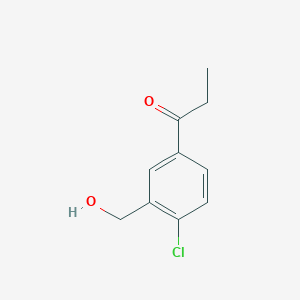

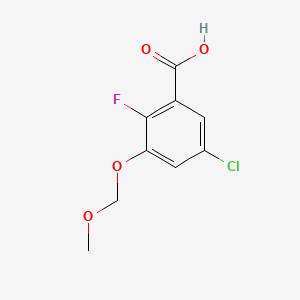
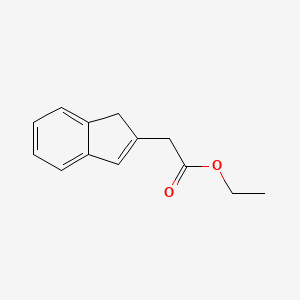
![7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride](/img/structure/B14040212.png)
